molecular formula C16H20N6O2 B2967457 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide CAS No. 2097890-96-3

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide

Cat. No.: B2967457
CAS No.: 2097890-96-3
M. Wt: 328.376
InChI Key: CUYZKLNKBGVOIE-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 3-cyclopropyl-6-oxopyridazine core linked via an ethyl group to a 6-(dimethylamino)pyridazine-3-carboxamide moiety. Its molecular formula is C₁₈H₂₁N₅O₂, with a molecular weight of 339.4 g/mol (calculated). The cyclopropyl group may contribute to steric effects and metabolic stability.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(dimethylamino)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-21(2)14-7-5-13(18-19-14)16(24)17-9-10-22-15(23)8-6-12(20-22)11-3-4-11/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYZKLNKBGVOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone ring. The initial step might involve the cyclization of a diketone with hydrazine, followed by the incorporation of the cyclopropyl group through a reaction with an appropriate cyclopropylating agent. The subsequent steps would include the addition of the ethyl linker and the attachment of the dimethylamino group, possibly through a substitution reaction with dimethylamine under mild conditions.

Industrial Production Methods

Industrial synthesis might employ high-pressure reactors and continuous flow processes to optimize yield and efficiency. Advanced techniques such as microwave-assisted synthesis could also be utilized to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is likely to undergo various types of reactions such as oxidation, reduction, and substitution due to its complex structure:

  • Oxidation: : The cyclopropyl group might be susceptible to oxidative cleavage, producing ring-opened products.

  • Reduction: : The pyridazinone moiety could undergo reduction, particularly in the presence of hydrogen gas and a palladium catalyst.

  • Substitution: : The dimethylamino group could be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions
  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon or lithium aluminum hydride.

  • Substitution: : Dimethylamine in a polar solvent like dimethyl sulfoxide at elevated temperatures.

Major Products Formed from These Reactions
  • Oxidation: : Cyclopropyl ring-opened ketones or aldehydes.

  • Reduction: : Dihydro-pyridazinone derivatives.

  • Substitution: : Various dimethylamino-substituted pyridazine derivatives.

Scientific Research Applications

This compound has diverse applications in several scientific domains:

  • Chemistry: : Utilized as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : Employed in the study of enzyme inhibition, particularly targeting enzymes involving pyridazinone structures.

  • Medicine: : Investigated for its potential as an anticancer or antiviral agent due to its unique structural attributes.

  • Industry: : Utilized in the development of advanced materials and as an intermediate in the synthesis of agricultural chemicals.

Mechanism of Action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and thereby modulating biological pathways. The molecular targets may include kinases or proteases involved in signal transduction pathways, leading to alterations in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Data

a) 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide (CAS: 2034313-48-7)
  • Molecular Formula : C₁₈H₂₁N₃O₄
  • Molecular Weight : 343.4 g/mol
  • Key Features: Replaces the 6-(dimethylamino)pyridazine-3-carboxamide group with a 2,4-dimethoxybenzyl-acetamide. Lacks the dimethylamino substituent, which may reduce solubility in polar solvents .
b) Ethyl 2-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate (CAS: 2034424-25-2)
  • Molecular Formula : C₁₆H₁₇N₄O₄S
  • Molecular Weight : 361.4 g/mol
  • Key Features :
    • Incorporates a thiazole ring and an ethyl ester group instead of the pyridazine-carboxamide.
    • The ester group may confer higher metabolic liability (e.g., hydrolysis in vivo).
    • Thiazole moiety could enhance π-π stacking interactions in biological systems .
c) 4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS: 2034497-36-2)
  • Molecular Formula : C₂₀H₁₆N₄OS₂
  • Molecular Weight : 400.5 g/mol
  • Key Features :
    • Substitutes pyridazine with pyrazine and thiophene rings.
    • Dual thiophenyl groups increase hydrophobicity and may influence CNS penetration.
    • Structural divergence highlights the uniqueness of the pyridazine-carboxamide scaffold in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Advantages/Disadvantages
Target Compound C₁₈H₂₁N₅O₂ 339.4 6-(Dimethylamino)pyridazine-3-carboxamide, cyclopropyl group Enhanced solubility (dimethylamino), metabolic stability (cyclopropyl)
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide C₁₈H₂₁N₃O₄ 343.4 2,4-Dimethoxybenzyl, acetamide Higher lipophilicity (dimethoxybenzyl), reduced solubility in polar solvents
Ethyl 2-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate C₁₆H₁₇N₄O₄S 361.4 Thiazole, ethyl ester Potential for prodrug activation (ester), increased metabolic instability
4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide C₂₀H₁₆N₄OS₂ 400.5 Pyrazine, dual thiophene High hydrophobicity, potential for improved membrane permeability

Research Findings and Implications

  • Target Compound: The dimethylamino group likely improves aqueous solubility compared to analogues with lipophilic substituents (e.g., dimethoxybenzyl or thiophene). This could enhance bioavailability in oral formulations .
  • Metabolic Stability : The cyclopropyl group in the target compound and its analogues may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Receptor Binding : Pyridazine-carboxamide derivatives often target kinases or neurotransmitter receptors. The absence of thiazole or pyrazine in the target compound may limit off-target interactions compared to CAS 2034424-25-2 and 2034497-36-2 .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core with various substituents. The molecular formula is C15H18N4OC_{15}H_{18}N_4O, and it possesses a molecular weight of approximately 270.34 g/mol. The presence of the cyclopropyl group and dimethylamino moiety is significant for its biological interactions.

Structural Representation

FeatureDescription
Molecular Formula C15H18N4OC_{15}H_{18}N_4O
Molecular Weight 270.34 g/mol
Core Structure Pyridazine with cyclopropyl and dimethylamino substitutions

Preliminary studies suggest that this compound interacts with specific enzymes or receptors involved in inflammatory and microbial pathways. Its structural characteristics imply potential interactions with proteins and nucleic acids relevant to disease processes .

Pharmacological Effects

  • Antitumor Activity : Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells, demonstrating promising antitumor activity in vivo .
  • Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may possess anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Its structural analogs have shown antimicrobial properties, indicating potential applications in treating infections .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound APyridazinone core with methoxy groupsAnti-inflammatory, antimicrobialMore complex substitution pattern
Compound BAcetyl and phenyl substitutionsPDE4 inhibitionFocused on phosphodiesterase inhibition
Compound CNitro substituent on pyridazine ringAntimicrobialIncorporates nitro group enhancing reactivity

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in tumor growth. For instance, it was found to significantly reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

In Vivo Studies

Animal model studies have indicated that the compound can effectively reduce tumor size and improve survival rates in treated subjects. These findings support its further development as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with reduced trial-and-error experimentation?

  • Utilize a hybrid computational-experimental approach. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and intermediates, while information science tools can prioritize high-yield conditions. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine reaction parameters, reducing optimization time .
  • Example workflow :

  • Perform reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA).
  • Apply machine learning to screen solvent systems and catalysts.
  • Validate predictions via small-scale experiments.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks based on pyridazine ring protons (δ 7.5–9.0 ppm) and cyclopropyl carbons (δ 5–15 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy.
  • IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and amine groups (~3300 cm⁻¹) .

Q. What strategies ensure stability during storage and handling?

  • Conduct accelerated stability studies under varied conditions (pH, temperature, humidity). Store lyophilized samples at –80°C in amber vials to prevent photodegradation. Monitor via HPLC-UV for degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can computational modeling predict reactivity with biological nucleophiles (e.g., cysteine residues)?

  • Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions. Focus on the pyridazine core’s electrophilic sites. Validate predictions via LC-MS analysis of adducts formed in vitro with glutathione .

Q. What in silico tools are suitable for prioritizing derivatives with improved pharmacokinetic properties?

  • Apply SwissADME or ADMETlab 2.0 to predict:

  • Lipophilicity (LogP) : Target <5 for optimal membrane permeability.
  • Bioavailability : Ensure >30% using the “Rule of Five.”
  • Toxicity : Screen for hepatotoxicity via ProTox-II .

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Implement a systematic validation protocol:

  • Re-examine computational assumptions (e.g., solvent effects, protonation states).
  • Perform control experiments (e.g., isotopic labeling for mechanistic studies).
  • Use sensitivity analysis to identify critical variables (e.g., temperature, catalyst loading) .

Q. What advanced techniques characterize electronic properties relevant to catalytic or biological activity?

  • Electrochemical analysis : Cyclic voltammetry to assess redox behavior of the pyridazine ring.
  • X-ray crystallography : Resolve 3D structure to identify hydrogen-bonding networks and π-π stacking interactions .

Q. How can reaction scalability be optimized without compromising green chemistry principles?

  • Adopt ultrasound-assisted synthesis to enhance mixing and reduce reaction time. Monitor energy efficiency via E-factor calculations (mass of waste per product mass) .

Methodological Resources

  • Computational Chemistry : ICReDD’s reaction path search protocols .
  • Structural Analysis : Refer to Organic & Biomolecular Chemistry’s guidelines for NMR and HRMS data interpretation .
  • ADMET Prediction : Utilize open-access platforms like ADMETlab 2.0 for comprehensive profiling .

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